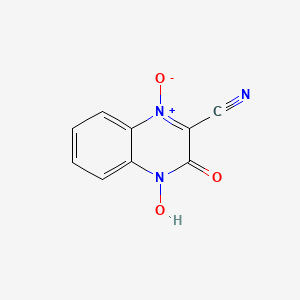![molecular formula C13H10N2O2S B3839733 2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B3839733.png)
2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione
Overview
Description
2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione is a compound that combines the structural features of thiazole and isoindole. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while isoindole is a bicyclic compound with a fused benzene and pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst. One method involves using SiO2-tpy-Nb as a catalyst in a solvent mixture of isopropanol (IPA) and water under reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is being investigated for its potential as an anticancer and neuroprotective agent.
Industry: The compound can be used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound’s structure allows it to bind to DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione is unique due to its combination of thiazole and isoindole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-14-9(7-18-8)6-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVWBHOOYTXDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


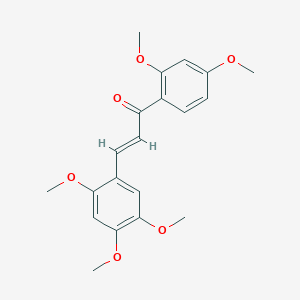
![6-ethyl-N-[(Z)-thiophen-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3839676.png)
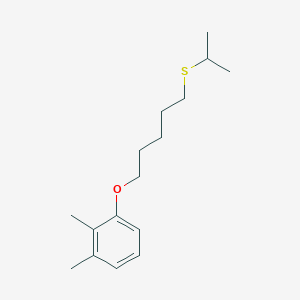
![N'-[(E)-(2-ethoxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B3839692.png)
![ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate](/img/structure/B3839699.png)
![2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol](/img/structure/B3839707.png)
![3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839711.png)
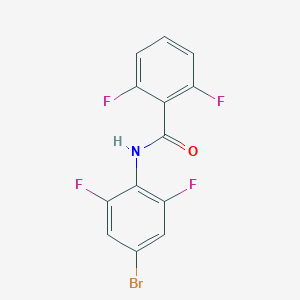
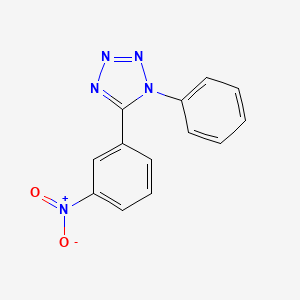
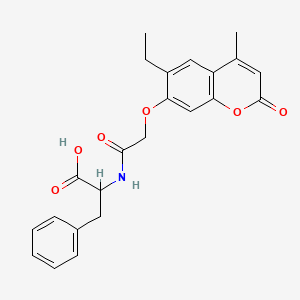
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
![4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline](/img/structure/B3839751.png)

